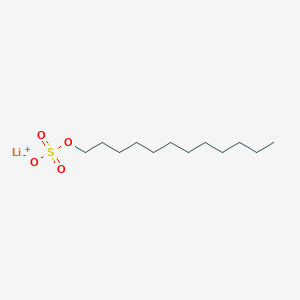

lithium;dodecyl sulfate

Description

Critical Micelle Concentration (CMC) Determinations

The critical micelle concentration (CMC) is a key parameter that defines the onset of micelle formation. It represents the concentration of surfactant at which the formation of micelles becomes significant.

A variety of experimental techniques are employed to determine the CMC of surfactants, each monitoring a different physicochemical property of the solution that exhibits a distinct change at the CMC. For lithium dodecyl sulfate (B86663), several methods have been utilized to obtain accurate CMC values.

Commonly used techniques include:

Conductometry: This method relies on measuring the electrical conductivity of the surfactant solution as a function of its concentration. A break in the plot of conductivity versus concentration indicates the CMC. niscpr.res.inresearchgate.net This technique has been used to study the micellar behavior of LDS at different temperatures. niscpr.res.in

Densiometry and Interferometry: These methods measure the density and refractive index of the solution, respectively. Similar to conductometry, the CMC is identified by a change in the slope of the property versus concentration plot. niscpr.res.in

Surface Tensiometry: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. The point of this transition is taken as the CMC. acs.orgmdpi.com

Spectrophotometry: This technique can be used to determine the CMC by observing changes in the absorbance of a dye that interacts differently with the monomeric and micellar forms of the surfactant. researchgate.net

Time-Resolved Fluorescence Quenching (TRFQ): This is a sensitive technique used not only for CMC determination but also for studying micellar properties like aggregation numbers. acs.orgacs.org

Micellar Electrokinetic Chromatography (MEKC): This separation technique can also be used to determine the CMC of surfactants used as pseudostationary phases. researchgate.netiaea.org

The choice of method can sometimes lead to slightly different CMC values, as seen in one study where specific conductivity, surface tension, and equivalent conductivity measurements for LDS yielded CMC values of 0.00893 M, 0.0079 M, and 0.00877 M, respectively. acs.org

Temperature has a discernible effect on the CMC of lithium dodecyl sulfate. Studies have shown that the CMC of LDS in aqueous solutions exhibits a shallow minimum at approximately 298.42 K (25.27 °C). niscpr.res.in This U-shaped dependence of CMC on temperature is a characteristic behavior for many ionic surfactants. nih.gov As the temperature increases from 288.15 K to 318.15 K, the degree of micelle ionization (α) increases, while the standard free energy of micellization becomes more negative, indicating a more spontaneous process at higher temperatures. niscpr.res.in

| Temperature (K)unfold_more | CMC (mmol/L)unfold_more |

|---|---|

| 288.15 | 8.91 |

| 293.15 | 8.81 |

| 298.15 | 8.77 |

| 303.15 | 8.80 |

| 308.15 | 8.87 |

| 313.15 | 8.98 |

| 318.15 | 9.12 |

Data sourced from conductivity studies. niscpr.res.in

Micellar Structure and Morphology

Beyond the CMC, lithium dodecyl sulfate molecules aggregate to form micelles with specific structural and morphological characteristics.

The aggregation number (N_A) is the average number of surfactant molecules in a single micelle. This parameter is crucial for understanding micellar size and structure. Time-resolved fluorescence quenching (TRFQ) is a primary technique for determining the aggregation number of LDS micelles. acs.orgacs.org

Research has shown that the aggregation numbers of LDS micelles at the CMC in the absence of added salt are the same as those for sodium dodecyl sulfate (SDS) micelles. acs.orgacs.org However, at higher concentrations, LDS micelles tend to be smaller than their SDS counterparts at the same ionic strength. The aggregation number of LDS micelles increases with the concentration of lithium ions in the aqueous phase. acs.orgacs.org In one study using small-angle neutron scattering (SANS), LDS in aqueous solution was found to form micelles with an aggregation number of 90. journaldephysique.orgunifi.it

Lithium dodecyl sulfate micelles are generally considered to be quasi-spherical in shape, particularly at concentrations not significantly above the CMC. journaldephysique.orgunifi.it A simple model often used to describe them is a spherical hydrocarbon core surrounded by a polar shell. acs.org The size of the micelles is directly related to the aggregation number; as the aggregation number increases, so does the micellar size.

The polar shell of an LDS micelle contains not only the sulfate headgroups and counterions but also a significant amount of water molecules. The hydration of the micelle is a key factor in its stability and properties.

A spin-probe method has been employed to study the surface hydration of LDS micelles. acs.orgacs.org This method revealed that the amount of water associated with the micelle is largely determined by the available volume within the polar shell. acs.orgacs.org As the aggregation number of LDS micelles increases from 50 to 110, the number of water molecules per surfactant molecule in the polar shell decreases from 9.6 to 5.4. acs.orgacs.org This is because the volume per surfactant molecule in the polar shell decreases as the micelles grow, allowing less water to reside within it. acs.orgacs.org

Structure

2D Structure

Properties

IUPAC Name |

lithium;dodecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4S.Li/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVGRULMIQXYNE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCCCCCCCCCCOS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CCCCCCCCCCCCOS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25LiO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Purity Analysis

Established Synthetic Routes for Lithium Dodecyl Sulfate (B86663)

The synthesis of lithium dodecyl sulfate is primarily achieved through two main routes: traditional batch processes involving sulfation and neutralization, and more modern continuous reactor methods.

A common and established method for synthesizing lithium dodecyl sulfate involves a two-step batch process. fengchengroup.comsodiumdodecylsulfate.com The first step is the sulfation of dodecyl alcohol (also known as lauryl alcohol). fengchengroup.comsodiumdodecylsulfate.com In this reaction, dodecyl alcohol is treated with a sulfonating agent, such as sulfuric acid, to form the dodecyl sulfate ester. fengchengroup.comgoogle.comacs.org

Following the sulfation reaction, the resulting acidic ester is neutralized. fengchengroup.com To produce lithium dodecyl sulfate specifically, a lithium-containing base is used for this neutralization step. Common choices for this include lithium carbonate or lithium hydroxide (B78521). fengchengroup.comsurfactant.top The reaction with the lithium base neutralizes the sulfuric acid ester, yielding the final lithium dodecyl sulfate product. fengchengroup.com This general synthesis pathway is analogous to the production of other alkyl sulfates, like sodium dodecyl sulfate (SDS), where a sodium base is used for neutralization. chemicalbook.comwikipedia.org

For larger-scale and more controlled production, continuous reactor synthesis is a widely used method for preparing alkyl sulfates, including lithium dodecyl sulfate. surfactant.top This approach often utilizes a falling film reactor. surfactant.top

In this process, dodecyl alcohol and a sulfonating agent like sulfur trioxide react within the continuous reactor. surfactant.top The conditions, such as the molar ratio of reactants (typically 1:1 for sulfur trioxide and the alcohol) and temperature (often maintained between 30-60°C), are carefully controlled. surfactant.top The resulting dodecyl sulfate is then neutralized in a subsequent step with lithium hydroxide to produce the final lithium dodecyl sulfate product. surfactant.top This continuous method offers advantages in terms of process control and consistency.

Advanced Purification Techniques

A standard and effective method for purifying LDS in a laboratory setting is recrystallization. chemicalbook.com One documented procedure involves recrystallizing the crude detergent twice from absolute ethanol (B145695). chemicalbook.com After the recrystallization steps, the purified solid is dried under a vacuum to remove any residual solvent. chemicalbook.com This process effectively removes impurities, resulting in a product with a higher degree of purity suitable for sensitive applications. A similar recrystallization process using water and ethanol is also employed for the purification of the closely related sodium dodecyl sulfate. mdpi.com

Analytical Purity Assessment in Research Settings

In research and commercial settings, the purity of lithium dodecyl sulfate is verified through various analytical techniques. These methods ensure the product meets specific quality standards for consistency and performance. pubcompare.ai

Common analytical tests include measuring the absorbance of a solution at specific wavelengths, determining the loss on drying, and assessing the pH. fujifilm.comavantorsciences.com High-purity LDS, often designated as "Electrophoresis grade," is tested to confirm its suitability for specific applications, such as the Weber-Osborn electrophoresis method. sigmaaldrich.com The purity can also be assessed by comparing its measured critical micelle concentration (CMC) to established literature values; the CMC for lithium dodecyl sulfate in water is approximately 8.4 to 8.77 x 10⁻³ M. chemicalbook.commdpi.com Titration is another method used to quantify purity. tcichemicals.comtcichemicals.com Furthermore, Nuclear Magnetic Resonance (H-NMR) spectroscopy can be used to confirm the chemical structure and identity of the synthesized compound. chemicalbook.com

Below is a table summarizing typical purity specifications for a high-purity grade of lithium dodecyl sulfate.

| Parameter | Specification | Description |

| Purity | ≥99% | The minimum percentage of lithium dodecyl sulfate in the material. avantorsciences.com |

| Absorbance at 260nm | ≤0.1 | The absorbance of a 5% aqueous solution, indicating the absence of nucleic acid contaminants. avantorsciences.com |

| Absorbance at 280nm | ≤0.1 | The absorbance of a 5% aqueous solution, indicating the absence of protein contaminants. avantorsciences.com |

| Loss on Drying | ≤3% | The maximum percentage of mass lost after drying, representing water and volatile content. avantorsciences.com |

| pH | 5.0 - 10.5 | The pH range of a 0.25 mol/L aqueous solution at 25°C. fujifilm.com |

Micellization and Self Assembly Phenomena

Thermodynamics of Micelle Formation

The formation of micelles by lithium dodecyl sulfate (B86663) (LDS) in aqueous solutions is a spontaneous process governed by a delicate interplay of thermodynamic forces. The process is characterized by key thermodynamic parameters: the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.

The standard Gibbs free energy of micellization for LDS is negative, indicating that the formation of micelles is a thermodynamically favorable process. acs.org Studies have shown that ΔG°mic for LDS becomes progressively more negative as the temperature increases, suggesting that higher temperatures further promote micelle formation. researchgate.net This phenomenon is a hallmark of the micellization of ionic surfactants in aqueous media. researchgate.net

The enthalpy of micellization (ΔH°mic) for LDS exhibits a strong dependence on temperature. At lower temperatures, the process is endothermic (ΔH°mic > 0), and it becomes exothermic (ΔH°mic < 0) as the temperature rises. acs.org This transition from an endothermic to an exothermic process is a characteristic feature of the micellization of many surfactants. acs.org The temperature at which ΔH°mic equals zero signifies that the micellization process is driven solely by entropy.

Table 1: Thermodynamic Parameters of Micellization for Lithium Dodecyl Sulfate (LDS) at Different Temperatures

| Temperature (K) | CMC (mmol/L) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |

| 298.15 | 8.7 | -17.4 | 1.9 | 19.3 |

| 303.15 | 8.6 | -17.9 | 0.8 | 18.7 |

| 308.15 | 8.5 | -18.4 | -0.3 | 18.1 |

| 313.15 | 8.4 | -18.9 | -1.4 | 17.5 |

| 318.15 | 8.3 | -19.4 | -2.5 | 16.9 |

Influence of Co-solutes and Additives on Micellization

The micellization behavior of lithium dodecyl sulfate can be significantly altered by the presence of various co-solutes and additives in the aqueous solution. These additives can influence the critical micelle concentration (CMC), micelle size and shape, and the thermodynamics of micelle formation through various interactions.

Effect of Quaternary Ammonium (B1175870) Salts

The addition of quaternary ammonium salts to solutions of dodecyl sulfate surfactants is known to affect their micellization properties. While specific detailed studies on the interaction between a wide range of quaternary ammonium salts and lithium dodecyl sulfate are not extensively available, research on sodium dodecyl sulfate (SDS) provides valuable insights that are likely applicable to LDS due to the similarity in the anionic surfactant structure.

Studies on SDS have shown that the addition of tetraalkylammonium bromides (R₄N⁺Br⁻) can lead to a decrease in the CMC. This effect is attributed to the reduction of electrostatic repulsion between the anionic headgroups of the surfactant molecules upon the association of the quaternary ammonium cations. Furthermore, the hydrophobic character of the alkyl chains on the quaternary ammonium salt can contribute to this effect through hydrophobic interactions.

Interestingly, it has been noted that tetrabutylammonium (B224687) bromide ((C₄H₉)₄N⁺Br⁻) can induce a cloud point phenomenon in the micellization of lithium dodecyl sulfate. The cloud point is the temperature at which a solution of a surfactant becomes turbid due to phase separation, often associated with an increase in micellar size and intermicellar attraction. The larger, more hydrophobic nature of the tetrabutylammonium cation likely enhances its interaction with the LDS micelles, promoting this behavior.

Effect of Ionic Liquids

The influence of ionic liquids on the micellization of lithium dodecyl sulfate is an area of growing interest. While direct and extensive research on LDS in the presence of various ionic liquids is limited, studies on the closely related sodium dodecyl sulfate (SDS) provide a strong indication of the expected effects. Ionic liquids, being salts that are liquid at or near room temperature, are composed of bulky, often asymmetric, organic cations and various anions. Their presence in a surfactant solution can significantly modify the micellization process.

Research on SDS has demonstrated that the addition of imidazolium-based ionic liquids can lead to a decrease in the critical micelle concentration (CMC). semanticscholar.orgnih.gov This is attributed to the favorable interactions between the ionic liquid components and the surfactant molecules. The cations of the ionic liquids can interact with the negatively charged sulfate headgroups of the LDS, screening the electrostatic repulsions and thus promoting micelle formation at lower concentrations. nih.gov

Effect of Specific Macrocyclic Cages

The micellization of lithium dodecyl sulfate (LDS) is notably influenced by the presence of specific macrocyclic cages that can selectively complex with the lithium (Li⁺) counterions. These host-guest interactions at the micellar interface lead to significant changes in the structure and aggregation behavior of the micelles.

One such macrocyclic cage is CESTO (C₁₇H₃₇N₅), which is a neutral molecule at high pH and is known to form a complex with Li⁺ ions in aqueous solutions. journaldephysique.orgunifi.it When CESTO is added to an LDS solution, the CESTO-Li⁺ complex, which carries a positive charge, is attracted to the negatively charged surface of the LDS micelles. unifi.it Small-angle neutron scattering (SANS) studies have revealed that the incorporation of the CESTO-Li⁺ complex into the outer layer of the micelle leads to a reduction in the effective charge of the micelle. journaldephysique.orgunifi.it This reduction in surface charge diminishes the electrostatic repulsion between the dodecyl sulfate headgroups, resulting in an increase in the micellar aggregation number. journaldephysique.org

Another macrocyclic ligand that affects LDS micellization is the crown ether 18-crown-6 (B118740) (18C6). infn.it Similar to CESTO, 18-crown-6 can complex with Li⁺ ions. When added to an LDS solution, the 18-crown-6-Li⁺ complex also localizes at the micellar surface. This leads to an increase in the thickness of the polar head region of the micelle. infn.it The complexation of the counterions by the macrocyclic cage effectively alters the ionic environment at the micelle surface, thereby influencing its properties.

Table 2: Effect of Macrocyclic Cage (CESTO) on Lithium Dodecyl Sulfate (LDS) Micelles

| Molar Ratio (CESTO/LDS) | Aggregation Number | Fractional Ionization (%) |

| 0 | 90 | 18 |

| 0.5 | Increased | Reduced |

| 1.0 | Further Increased | Further Reduced |

Note: This table illustrates the qualitative changes observed upon the addition of CESTO to LDS solutions based on SANS studies. journaldephysique.org

Influence of Ionic Strength and Electrolyte Additives

The addition of electrolytes, which increases the ionic strength of the solution, has a pronounced effect on the micellization of lithium dodecyl sulfate (LDS). The presence of additional ions in the solution influences the electrostatic interactions that govern micelle formation and stability.

When a simple electrolyte such as lithium chloride (LiCl) is added to an LDS solution, the increased concentration of counterions (Li⁺) in the bulk solution leads to more effective screening of the electrostatic repulsions between the negatively charged sulfate headgroups of the surfactant molecules. researchgate.net This charge screening promotes the aggregation of surfactant monomers into micelles, resulting in a decrease in the critical micelle concentration (CMC). mdpi.com

Furthermore, the reduction in intramicellar headgroup repulsion allows the micelles to grow in size. The aggregation number of the micelles tends to increase with increasing electrolyte concentration. researchgate.net The type of counterion also plays a crucial role, a phenomenon known as the specific ion effect. For dodecyl sulfate surfactants, the effectiveness of alkali metal cations in promoting micellization generally follows the order Cs⁺ > K⁺ > Na⁺ > Li⁺. acs.org This trend is related to the degree of hydration of the counterions; smaller, more strongly hydrated ions like Li⁺ are less effective at screening the charge on the micelle surface compared to larger, less hydrated ions like Cs⁺. acs.org Consequently, the CMC of LDS is the highest among the alkali metal dodecyl sulfates. mdpi.com

The addition of salts with multivalent cations, such as aluminum nitrate (B79036) (Al(NO₃)₃), can have an even more dramatic effect on the micellization of dodecyl sulfates. The highly charged cations can strongly interact with the anionic surfactant, leading to the formation of surfactant-cation aggregates even below the normal CMC of the surfactant. csun.edu

Interfacial Behavior and Adsorption Mechanisms

Adsorption at Air-Water Interfaces

The accumulation of LiDS at the air-water interface is a phenomenon governed by the delicate balance of intermolecular forces, leading to significant changes in surface properties.

Surface Tension Studies of Lithium Dodecyl Sulfate (B86663) Systems

The presence of LiDS in an aqueous solution markedly reduces the surface tension of water. This effect is a direct consequence of the adsorption of LiDS molecules at the air-water interface, where the hydrophobic dodecyl chains orient towards the air, and the hydrophilic sulfate headgroups remain in the water phase.

Studies have shown that the nature of the counterion has a substantial effect on the surface tension of dodecyl sulfate surfactants. mdpi.com The critical micelle concentration (CMC), the concentration at which surfactants begin to form micelles in the bulk solution, is a key parameter in these studies. For LiDS, the CMC has been reported to be approximately 8.4 mM at 295 K. mdpi.com This is slightly higher than that of sodium dodecyl sulfate (SDS) at 8.1 mM and significantly higher than that of cesium dodecyl sulfate (CsDS) at 5.7 mM, indicating that the CMC increases in the order of Cs⁺ < Na⁺ < Li⁺. mdpi.com This trend is consistent with other reported values, which place the CMC of LiDS between 0.0087 to 0.0089 mol·dm⁻³. acs.org The CMC can be identified by a distinct kink in the surface tension isotherm, the plot of surface tension versus the logarithm of surfactant concentration. mdpi.com Below the CMC, the surface tension decreases significantly with increasing LiDS concentration as more surfactant molecules adsorb to the interface. Above the CMC, the surface tension remains relatively constant as the interface becomes saturated, and additional surfactant molecules form micelles in the bulk solution.

The choice of counterion also influences the degree of dissociation of the surfactant headgroup. For LiDS, the degree of dissociation has been found to be 12.0%, higher than that of SDS (10.4%) and CsDS (7.7%). mdpi.comresearchgate.net This is in agreement with the "rule of matching water affinities," which suggests that ions with similar hydration energies will associate more strongly. mdpi.comresearchgate.net

| Surfactant | CMC (mM at 295 K) | Degree of Dissociation (%) |

| Lithium Dodecyl Sulfate (LiDS) | 8.4 mdpi.com | 12.0 mdpi.comresearchgate.net |

| Sodium Dodecyl Sulfate (SDS) | 8.1 mdpi.com | 10.4 mdpi.comresearchgate.net |

| Cesium Dodecyl Sulfate (CsDS) | 5.7 mdpi.com | 7.7 mdpi.comresearchgate.net |

Surface Excess and Structure of Lithium Dodecyl Sulfate at Air-Water Interfaces

The concentration of LiDS at the air-water interface, known as the surface excess, can be determined from surface tension measurements using the Gibbs adsorption isotherm. The structure of the adsorbed LiDS layer has been investigated using techniques such as vibrational sum-frequency generation (SFG) spectroscopy. mdpi.com

SFG studies have focused on the S-O stretching vibrations of the sulfate headgroup. For LiDS, the resonance frequency of this vibration shifts from approximately 1055 cm⁻¹ to 1063 cm⁻¹ as the surface excess of the surfactant increases. mdpi.comresearchgate.netnih.gov This shift is attributed to the vibrational Stark effect, which arises from the static electric field at the air-water interface. mdpi.comresearchgate.netnih.gov The amplitude of the SFG signal is dependent on the surface excess of the surfactant. mdpi.com

The structure of the adsorbed layer is influenced by the counterion. In the presence of Li⁺ ions, the dodecyl sulfate anions at the interface are more dissociated compared to when Cs⁺ ions are present. mdpi.comresearchgate.net This points to a weaker interaction between Li⁺ and the sulfate headgroup at the interface. The arrangement of LiDS molecules at the interface is such that the hydrophobic tails are directed towards the air, creating a hydrophobic layer, while the charged headgroups are in the aqueous phase, forming an electrical double layer. researchgate.net

Multilayering Phenomena of Lithium Dodecyl Sulfate Systems

Under certain conditions, the adsorption of surfactants at the air-water interface is not limited to a single monolayer. The formation of multilayers, or ordered layers of surfactant molecules, can occur, particularly in the presence of interacting species such as polymers or multivalent counterions. acs.org

For instance, the interaction of anionic surfactants like LiDS with small amine molecules can lead to a significant enhancement in surfactant adsorption, which in extreme cases can result in multilayer formation at the interface. researchgate.netacs.org This phenomenon is observed at both low and high pH. At high pH, where the amine is largely neutral, the interaction is attributed to a combination of dipole-dipole interactions between the sulfate headgroup and the amine nitrogens, along with cooperative hydrophobic interactions between the surfactant tails. researchgate.netacs.org The strength of this non-electrostatic interaction increases with the molecular weight of the amine. researchgate.netacs.org

The formation of these multilayers can be detected by techniques such as neutron reflectivity. researchgate.net These layered structures are a form of self-assembly at the interface, driven by the interplay of electrostatic and hydrophobic forces. acs.org

Adsorption at Solid-Liquid Interfaces

The adsorption of LiDS onto solid surfaces is a critical aspect of its functionality in various applications, from industrial processes to advanced battery technologies.

Electrode-Electrolyte Interfacial Adsorption

In the context of aqueous lithium-ion batteries (LIBs), the adsorption of LiDS at the electrode-electrolyte interface plays a crucial protective role. researchgate.net Research has shown that dodecyl sulfate (DS⁻) molecules can adsorb onto the electrode surface, forming a hydrophobic layer. researchgate.netnii.ac.jp This layer is formed under the influence of the electric field of the electric double layer and acts as a barrier, excluding water molecules from the electrode surface. researchgate.net

This exclusion of water is significant because it helps to suppress the hydrogen evolution reaction (HER), a major limiting factor in the performance of aqueous LIBs. researchgate.net By preventing the electrochemical decomposition of water, the adsorbed LiDS layer effectively expands the electrochemical window of the aqueous electrolyte, with reports of expansion up to 3.0 V. researchgate.netnii.ac.jp This enhancement in electrochemical stability leads to improved cycle performance and rate capability of the battery. researchgate.net

The self-assembly of DS⁻ anions into micelles in the bulk electrolyte also contributes to improved battery performance by limiting anion diffusion, which in turn enables nearly single Li-ion conduction. researchgate.net

Adsorption on Inorganic Supports

The adsorption of dodecyl sulfate surfactants onto inorganic surfaces is a well-studied phenomenon. The nature of the interaction depends on the surface charge of the inorganic support and the concentration of the surfactant.

For instance, the adsorption of sodium dodecyl sulfate (SDS), a close analog of LiDS, has been studied on positively charged surfaces. utexas.edu On a gold surface modified with a self-assembled monolayer of 2-aminoethanethiol, which imparts a positive charge, the adsorption of SDS leads to a reversal of the surface charge. utexas.edu This occurs at an SDS concentration significantly below the CMC. utexas.edu

The addition of inorganic salts can also influence the adsorption of dodecyl sulfate surfactants. mdpi.com The presence of cations from the salt can screen the electrostatic repulsion between the anionic headgroups of the adsorbed surfactant molecules, leading to a more densely packed adsorbed layer. mdpi.com The effectiveness of different cations in promoting adsorption often follows the Hofmeister series. nih.gov

Degree of Dissociation at the Interface

The behavior of ionic surfactants at interfaces, such as the air-water interface, is significantly influenced by the degree to which the surfactant molecules dissociate into their constituent ions. For lithium dodecyl sulfate (LiDS), the dissociation at the interface involves the separation of the dodecyl sulfate anion (DS⁻) from the lithium cation (Li⁺). Research into this phenomenon provides insight into the specific interactions between the surfactant headgroup and its counterion at the interface.

Investigations utilizing advanced techniques like vibrational sum-frequency generation (SFG) and surface tensiometry have shed light on the specific ion effects on the dissociation of dodecyl sulfate surfactants. mdpi.comnih.govnih.gov These studies have revealed that the nature of the alkali counterion plays a crucial role in the extent of dissociation at the air-water interface. mdpi.comnih.govnih.gov

One study systematically compared the interfacial behavior of lithium dodecyl sulfate with that of sodium dodecyl sulfate (SDS) and cesium dodecyl sulfate (CsDS). mdpi.comnih.govresearchgate.net By analyzing the SFG signal of the O-H vibrations of water molecules at the interface, researchers were able to calculate the surface charge density and, consequently, the degree of dissociation for each surfactant. mdpi.com The findings indicated a clear trend related to the counterion.

For lithium dodecyl sulfate, the degree of dissociation at the air-water interface was determined to be 12.0%. mdpi.comnih.govresearchgate.net This was the highest among the three alkali dodecyl sulfates studied. In comparison, sodium dodecyl sulfate exhibited a dissociation of 10.4%, while cesium dodecyl sulfate showed the lowest degree of dissociation at 7.7%. mdpi.comnih.govresearchgate.net This trend is consistent with Collins' 'rule of matching water affinities', which relates the interaction strength between ions to their hydration properties. mdpi.comnih.gov The lithium ion, being the smallest and most strongly hydrated of the three, interacts less tightly with the sulfate headgroup at the interface, leading to a higher degree of dissociation. mdpi.comnih.gov Conversely, the larger, less hydrated cesium ion forms a tighter ion pair with the dodecyl sulfate anion, resulting in reduced dissociation. mdpi.comnih.govnih.gov

Research Findings on the Degree of Dissociation of Alkali Dodecyl Sulfates

The following table summarizes the degree of dissociation for lithium dodecyl sulfate and other related alkali dodecyl sulfates at the air-water interface as determined by vibrational sum-frequency generation (SFG) and surface tensiometry.

| Chemical Compound | Degree of Dissociation at Air-Water Interface (%) |

|---|---|

| lithium;dodecyl sulfate | 12.0 |

| sodium;dodecyl sulfate | 10.4 |

| cesium;dodecyl sulfate | 7.7 |

Electrochemical Applications and Mechanisms

Lithium Dodecyl Sulfate (B86663) as an Electrolyte Component in Aqueous Systems

A key function of LiDS in aqueous electrolytes is the enhancement of lithium-ion transport. researchgate.net The dodecyl sulfate (DS⁻) anions, which consist of a long hydrophobic hydrocarbon tail and a hydrophilic sulfate head, self-assemble into micelles within the aqueous solution. This aggregation effectively restricts the movement of the larger DS⁻ anions, which in turn promotes nearly single-ion conduction of the smaller, more mobile lithium cations (Li⁺). researchgate.net This mechanism is crucial for improving the efficiency of charge transport within the battery. Research has shown that this self-assembly behavior leads to a significant increase in the Li⁺ transference number, a measure of the fraction of total current carried by the lithium ions. researchgate.netrsc.org

At the interface between the electrolyte and the electrode, LiDS plays a protective role through interfacial adsorption. researchgate.net The dodecyl sulfate molecules adsorb onto the electrode surface, driven by the electric field of the electric double layer. This forms a hydrophobic protective layer that repels water molecules from the electrode surface. researchgate.netarxiv.org By preventing direct contact between water and the electrode, this layer effectively suppresses the decomposition of water and other undesirable side reactions, such as hydrogen evolution, which are major causes of electrode degradation and poor cycling stability in aqueous batteries. researchgate.netmdpi.com This protective interphase is critical for maintaining the structural integrity of the electrodes over repeated charge and discharge cycles. acs.org

A significant limitation of aqueous electrolytes is their narrow electrochemical stability window (ESW), which is theoretically limited to 1.23 V due to the electrolysis of water. rsc.org The use of lithium dodecyl sulfate has been shown to substantially widen this window. The formation of the protective, water-repelling layer at the electrode surfaces inhibits both the hydrogen evolution reaction (HER) at the anode and the oxygen evolution reaction (OER) at thecathode. researchgate.netmdpi.com Research has demonstrated that a concentrated LiDS aqueous electrolyte can expand the electrochemical window to 3.0 V. researchgate.net This expansion allows for the use of higher voltage electrode materials, which directly translates to higher energy density for the aqueous battery. researchgate.netrsc.org

Role in Aqueous Lithium-Ion Battery Performance

The multifaceted functions of lithium dodecyl sulfate as an electrolyte component directly translate into tangible improvements in the performance of aqueous lithium-ion batteries.

The addition of LiDS to the electrolyte significantly enhances the cycling stability of aqueous LIBs. researchgate.netacs.org The protective layer formed by the surfactant minimizes electrode degradation and suppresses continuous side reactions, leading to improved capacity retention over numerous cycles. mdpi.comgoogle.com For instance, in a LiFePO₄/LiTi₂(PO₄)₃ full cell, the use of a LiDS-based electrolyte resulted in superior cycle performance compared to a standard Li₂SO₄ aqueous electrolyte. researchgate.net Similarly, the addition of just 1% LiDS to a base electrolyte in a graphite (B72142) anode system increased capacity retention from 51% to 94% after 200 cycles. acs.org

Impact of Dodecyl Sulfate Additives on Battery Cycle Performance

| Battery System | Electrolyte | Cycle Count | Capacity Retention | Reference |

|---|---|---|---|---|

| Graphite Anode | Base Electrolyte | 200 cycles at 0.5C | 51% | acs.org |

| Graphite Anode | 1% LiDS Electrolyte | 200 cycles at 0.5C | 94% | acs.org |

| NVP/Zn Battery | Reference Electrolyte | 100 cycles at 1C | ~63% (estimated from graph) | mdpi.com |

| NVP/Zn Battery | 1% SDS Electrolyte | 100 cycles at 1C | 89% | mdpi.com |

| NCM Cathode | Standard | 300 cycles | 48.3% | electrochemsci.org |

| SDS-Modified NCM Cathode | Standard | 300 cycles | 73.0% | electrochemsci.org |

Rate capability, which is the ability of a battery to deliver high capacity at high charge and discharge rates, is also markedly improved by LiDS. researchgate.netacs.org The enhanced lithium-ion transport and the robust electrode-electrolyte interphase contribute to faster intercalation and de-intercalation kinetics. acs.org The flexible nature of the organic long-chain polyether component of the interphase, combined with inorganic lithium sulfite (B76179), reduces the resistance for charge transfer. acs.org In a practical demonstration, the application of 1% LiDS in an electrolyte for a graphite anode more than doubled the discharge capacity at a high rate of 2C, from 102 mAh g⁻¹ to 240 mAh g⁻¹. acs.org

Enhancement of Rate Capability with Dodecyl Sulfate Additives

| Battery System | Electrolyte | Discharge Rate | Discharge Capacity (mAh g⁻¹) | Reference |

|---|---|---|---|---|

| Graphite Anode | Base Electrolyte | 2C | 102 | acs.org |

| Graphite Anode | 1% LiDS Electrolyte | 2C | 240 | acs.org |

| LTP/LMO Full Cell | 1 M Li₂SO₄ | 40C | < 50 | rsc.org |

| LTP/LMO Full Cell | ILHCE with LiNFBS | 40C | > 50 | rsc.org |

Fundamental Studies of Electrochemical Double Layer (EDL) Control

The interface between an electrode and an electrolyte is characterized by the formation of an electrochemical double layer (EDL), a structure of significant consequence for the performance and stability of electrochemical systems. In aqueous electrolytes, the narrow electrochemical stability window, approximately 1.23 V, is a primary limitation, largely dictated by the thermodynamics of water electrolysis. Recent research has demonstrated that the anionic surfactant, lithium dodecyl sulfate (LiDS), can be strategically employed to manipulate the EDL and expand this operational window.

The mechanism of this control is rooted in the amphiphilic nature of the dodecyl sulfate (DS⁻) anion. This anion possesses a long, hydrophobic hydrocarbon tail and a hydrophilic sulfate head group. In concentrated aqueous solutions, these anions can self-assemble into micelles. researchgate.net More critically for EDL control, under the influence of the electric field at the electrode-electrolyte interface, the DS⁻ molecules adsorb onto the electrode surface. researchgate.net This adsorption forms a dense, hydrophobic monolayer that effectively displaces water molecules from the immediate vicinity of the electrode. researchgate.net By creating this water-excluding layer, the kinetics of the hydrogen and oxygen evolution reactions are significantly hindered, thereby widening the potential window within which the electrolyte can operate without significant decomposition. researchgate.net

Detailed Research Findings

A pivotal study investigated a concentrated aqueous electrolyte of 1.3 mol dm⁻³ lithium dodecyl sulfate. researchgate.net This research revealed that the interfacial adsorption of the dodecyl sulfate anions leads to a substantial expansion of the electrochemical window to 3.0 V. researchgate.net This represents a significant improvement over standard aqueous electrolytes, such as a 1.0 mol dm⁻³ lithium sulfate (Li₂SO₄) solution. researchgate.net

The formation of a protective layer at the electrode surface by the DS⁻ anions is key to this enhanced stability. researchgate.net This layer acts as a physical barrier, preventing water molecules from reaching the electrode surface and participating in electrochemical decomposition reactions. researchgate.net This effect was observed across a range of electrode materials, indicating the broad applicability of this approach. researchgate.net

Furthermore, the self-assembly of DS⁻ anions into micelles within the bulk electrolyte was found to effectively limit the diffusion of the anions, which contributes to achieving nearly single Li-ion conduction. researchgate.net This property is also beneficial for battery performance. researchgate.net

The following tables present key data from the research, illustrating the impact of lithium dodecyl sulfate on the electrochemical properties of aqueous electrolytes.

Ionic Conductivity and Self-Diffusion Coefficients

The transport properties of the LiDS aqueous solution were characterized to understand the movement of ions and water molecules.

| Concentration of LiDS (mol dm⁻³) | Ionic Conductivity (mS cm⁻¹) at 30°C | Self-Diffusion Coefficient of H₂O (10⁻⁹ m² s⁻¹) | Self-Diffusion Coefficient of Li⁺ (10⁻⁹ m² s⁻¹) | Self-Diffusion Coefficient of DS⁻ (10⁻⁹ m² s⁻¹) |

| 1.3 | 37 | ~2.0 | ~0.5 | ~0.02 |

This table presents data on the ionic conductivity and self-diffusion coefficients for a 1.3 mol dm⁻³ LiDS aqueous solution. The data is based on findings reported in scientific literature. researchgate.netjst.go.jp

Electrochemical Stability Window

The electrochemical window of the 1.3 mol dm⁻³ LiDS/H₂O electrolyte was evaluated on various electrode materials and compared to a conventional 1.0 mol dm⁻³ Li₂SO₄/H₂O electrolyte. The potentials were determined with a current flow of 0.05 mA cm⁻². researchgate.net

| Electrode Material | Reductive Potential (V vs. Ag/AgCl) in LiDS | Oxidative Potential (V vs. Ag/AgCl) in LiDS | Electrochemical Window (V) in LiDS | Electrochemical Window (V) in Li₂SO₄ |

| Glassy Carbon (GC) | -1.2 | 1.8 | 3.0 | ~1.9 |

| Titanium (Ti) | -1.1 | 1.9 | 3.0 | ~1.8 |

| Aluminum (Al) | -1.0 | 1.7 | 2.7 | ~1.6 |

| Nickel (Ni) | -1.1 | 1.5 | 2.6 | ~1.7 |

| Stainless Steel (SUS) | -1.2 | 1.4 | 2.6 | ~1.6 |

| Platinum (Pt) | -1.0 | 1.9 | 2.9 | ~1.8 |

This table summarizes the reductive and oxidative potentials and the resulting electrochemical window for a 1.3 mol dm⁻³ LiDS/H₂O system compared to a 1.0 mol dm⁻³ Li₂SO₄/H₂O system on various electrode materials. The data is derived from linear sweep voltammetry measurements. researchgate.net

Applications in Advanced Materials Science

Role in Nanomaterial Synthesis

Lithium dodecyl sulfate (B86663) plays a crucial role in the synthesis of nanomaterials, where it can function simultaneously as both a reducing and a stabilizing agent. This dual capability simplifies synthesis protocols, making them more economical and environmentally friendly by eliminating the need for additional, often hazardous, chemical agents. researchgate.netniscair.res.in

A notable application is in the green synthesis of silver nanoparticles (Ag NPs). niscair.res.inniscpr.res.in In this process, LDS facilitates the reduction of silver ions to form nanoparticles. The size and morphology of the resulting Ag NPs can be precisely controlled by manipulating reaction parameters such as temperature, pH, and the concentration of LDS. researchgate.net For instance, research has shown that increasing the concentration of LDS can alter the morphology of silver nanoparticles from spherical particles to rods. researchgate.net Similarly, the size of the synthesized Ag NPs has been observed to increase with a rise in both temperature and pH. researchgate.net One eco-friendly method utilizes microwave assistance, which allows for the rapid (within 6 minutes) formation of spherical Ag NPs with average sizes between 7 and 15 nm, with LDS acting as the co-reducing and stabilizing agent. niscair.res.inniscpr.res.in

This control over nanoparticle characteristics is critical, as the physical and chemical properties of nanomaterials are highly dependent on their size and shape. The ability to tune these features using a single compound like LDS is a significant advantage in creating tailored nanomaterials for specific applications. researchgate.net

Table 1: Effect of Reaction Parameters on LDS-assisted Silver Nanoparticle Synthesis

| Parameter Varied | Observation | Reference |

|---|---|---|

| Increasing LDS Concentration | Morphology changes from particles to rods. | researchgate.net |

| Increasing Temperature | The size of the silver nanoparticles increases. | researchgate.net |

| Increasing pH | The size of the silver nanoparticles increases. | researchgate.net |

| Microwave-Assisted Synthesis | Rapid (6 min) formation of spherical Ag NPs (~7-15 nm). | niscair.res.inniscpr.res.in |

Dispersion and Functionalization of Carbon Nanomaterials

The exceptional properties of carbon nanomaterials like single-walled carbon nanotubes (SWCNTs) and graphene are often hindered by their tendency to aggregate. Lithium dodecyl sulfate is an effective surfactant for overcoming these van der Waals forces, enabling stable dispersions and facilitating their incorporation into various matrices. acs.orgfrontiersin.org

Single-Walled Carbon Nanotube Dispersion

Stable, high-quality dispersions of individual SWCNTs in aqueous solutions are essential for many applications. LDS is one of several surfactants used for this purpose, where it adsorbs onto the nanotube surface, creating electrostatic repulsion that prevents re-aggregation. acs.orgfrontiersin.org

In a comparative study evaluating six different surfactants for dispersing SWCNTs in deionized water, lithium dodecyl sulfate demonstrated strong performance. The quality of the dispersion was found to correlate directly with the magnitude of the zeta potential, which is a measure of the electrostatic repulsion between coated nanotubes. acs.orgresearchgate.net Among the surfactants tested, sodium dodecyl sulfate (SDS) provided the best dispersion, followed closely by LDS. acs.org This indicates that the magnitude of electrostatic repulsive forces is a key factor in achieving a stable nanotube dispersion. acs.orgfrontiersin.org

Table 2: Comparison of Surfactants for SWCNT Dispersion

| Surfactant | Dispersion Quality Ranking | Measured ζ-potential (mV) | Reference |

|---|---|---|---|

| Sodium Dodecyl Sulfate (SDS) | 1 | -70.0 | acs.orgfrontiersin.org |

| Lithium Dodecyl Sulfate (LDS) | 2 | Data Not Provided | acs.org |

| Sodium Dodecylbenzene (B1670861) Sulfonate (SDBS) | 3 | -68.8 | acs.orgfrontiersin.org |

| Tetradecyl Trimethyl Ammonium (B1175870) Bromide (TTAB) | 4 | Data Not Provided | acs.org |

| Sodium Cholate (SC) | 5 | -48.8 | acs.orgfrontiersin.org |

| Fairy Liquid (FL) | 6 | Data Not Provided | acs.org |

Graphene Dispersion

Similar to its role with carbon nanotubes, lithium dodecyl sulfate is also utilized as a surfactant and dispersant for graphene. google.comtue.nl It is listed as a viable water-compatible surfactant system for creating stable graphene dispersions. google.com These dispersions are a critical precursor for fabricating graphene-based composites. For instance, LDS can be used to disperse turbostratic graphene in a polyol solution, which is then used to produce graphene polyurethane foams. google.com The ability of LDS to effectively exfoliate and stabilize graphene sheets in a liquid medium is fundamental to harnessing graphene's properties in bulk materials.

Polymer Composites and Nanocomposite Fabrication

Lithium dodecyl sulfate serves as a key enabling agent in the fabrication of advanced polymer composites and nanocomposites. Its primary function is to ensure the uniform dispersion of nanofillers, such as carbon nanotubes, within a polymer matrix, which is essential for achieving enhanced material properties.

An example of this application is in the creation of single-walled nanotube-polypyrrole (SWNT-PPy) nanocomposite sheets and fibers for supercapacitor applications. scispace.com In the fabrication of SWNT-PPy fibers, an aqueous dispersion is prepared with the aid of LDS as a surfactant. scispace.com The resulting nanocomposite fibers exhibit significantly higher capacitance—reaching up to 200 F/g—compared to pristine SWNT materials, a result attributed to the much higher electrolyte-accessible surface area in the well-dispersed fibrillose material. scispace.com LDS is also mentioned in the context of creating graphene/polyurethane foam composites, where its role as a dispersant for graphene is critical for the composite's final properties. google.commdpi.com

Development of Conductive Materials

The development of novel conductive materials is another area where lithium dodecyl sulfate finds application, particularly in enhancing the performance of conductive polymers and in battery electrode formulations.

In research focused on improving the conductivity of poly(3,4-ethylenedioxythiophene):poly(4-styrenesulfonate) (PEDOT:PSS), a widely used transparent conductive polymer, LDS was evaluated alongside other ionic agents. rsc.org While sodium dodecyl sulfate (SDS) was ultimately chosen for the specific application of fabric heaters, the study identified sulfate-containing surfactants like LDS as being effective at dramatically increasing the conductivity of PEDOT:PSS. rsc.org

Furthermore, LDS has been successfully employed as a dispersant in electrode formulations for lithium-ion batteries. google.com Its addition to both cathode and anode inks improves the dispersion of active materials and conductive agents, leading to electrodes with higher charge capacity across a range of charge/discharge rates. google.comacs.org A key advantage of LDS is its solubility in both aqueous and non-aqueous solvents, making it a versatile additive for a wide variety of battery chemistries. google.com In one study, using LDS as an electrolyte additive in a graphite (B72142) anode was shown to improve the discharge capacity at a 2C rate from 102 to 240 mAh g⁻¹ and enhance capacity retention from 51% to 94% after 200 cycles. acs.org

Emulsion Polymerization Applications

Emulsion polymerization is a common industrial process for producing polymers, and surfactants play a pivotal role in this technique. Lithium dodecyl sulfate, or its derivatives, can be used as an emulsifier to influence the polymerization process and the final properties of the polymer.

In a study on the emulsion polymerization of styrene (B11656), a mixture of sodium dodecyl sulfate (SDS) and a fluorinated analogue, lithium fluorooctane sulfonate (LiFOS), was used. oup.com The research demonstrated that the composition of the emulsifier mixture significantly affects the polymerization kinetics and polymer characteristics. The study found that increasing the mole fraction of the lithium-based surfactant (LiFOS) led to a decrease in the polymerization rate. oup.com This decrease was directly linked to the amount of styrene solubilized in the mixed surfactant solution. oup.com Additionally, the particle size of the resulting polystyrene latex generally increased, while the molecular weight of the polymer decreased, with a higher mole fraction of LiFOS. oup.com These findings highlight the role of lithium-based dodecyl sulfate surfactants in regulating particle number and molecular weight during emulsion polymerization.

Biochemical and Molecular Biology Research Applications

Electrophoretic Separation Techniques

LDS is frequently utilized in polyacrylamide gel electrophoresis (PAGE) for the separation of proteins. It functions similarly to the more common sodium dodecyl sulfate (B86663) (SDS), binding to proteins to denature them and impart a uniform negative charge, allowing for separation based primarily on molecular mass. rpicorp.compubcompare.ai

A key advantage of LDS is its superior solubility at low temperatures compared to SDS. serva.decarlroth.com This property makes it the detergent of choice for electrophoretic techniques performed in cold conditions. medchemexpress.comsigmaaldrich.com While SDS can precipitate out of solution at refrigerator temperatures, LDS remains soluble, preventing the formation of crystals that can disrupt gel integrity and interfere with protein migration. serva.deprotocol-online.org This ensures that protein stability and band resolution are significantly enhanced during cooled gel runs. serva.decarlroth.com

This characteristic is particularly crucial for studying temperature-sensitive proteins or protein complexes that must be maintained at low temperatures to preserve their structure or activity. Early research, for instance, employed LDS-PAGE at 4°C to successfully resolve and characterize chlorophyll-protein complexes from thylakoid membranes, which would otherwise lose their pigments at room temperature. nih.govpnas.org The use of LDS in these low-temperature systems helps to maintain the stability of the complexes during the electrophoretic separation. pnas.org

Table 1: Comparison of LDS and SDS for Low-Temperature PAGE

| Feature | Lithium Dodecyl Sulfate (LDS) | Sodium Dodecyl Sulfate (SDS) |

|---|---|---|

| Solubility at Low Temp. | High; does not crystallize in cold conditions. serva.decarlroth.com | Low; tends to precipitate out of solution. protocol-online.org |

| Application in Cold | Preferred substitute for SDS for electrophoresis in the cold. sigmaaldrich.commedchemexpress.comsigmaaldrich.com | Can cause gel artifacts and poor resolution at low temperatures. protocol-online.org |

| Effect on Proteins | Enhances protein stability and band resolution in cooled runs. serva.de | Risk of protein aggregation or precipitation along with the detergent. |

| Historical Use | Used for resolving pigment-protein complexes at 4°C. nih.govpnas.org | Less suitable for applications requiring cold temperatures. |

LDS is a critical component in several modified gel electrophoresis systems designed to overcome the limitations of traditional methods. One such system is a variant of Blue Native PAGE, termed LDS-PAGE, which provides high-resolution separation of membrane protein complexes. nih.govspringernature.com This technique has been effectively used to separate photosynthetic complexes from Arabidopsis thaliana, using the native chlorophyll (B73375) as a sensitive probe to analyze the assembly of pigment-protein complexes. nih.gov

Furthermore, LDS is the denaturing agent used in sample buffers for Bis-Tris gel systems. sigmaaldrich.com Unlike traditional Tris-Glycine gels, which operate at a highly alkaline pH and can cause protein degradation when heated, Bis-Tris gels run at a neutral pH, which minimizes protein modifications and promotes stability during electrophoresis. sigmaaldrich.com The LDS sample buffer used with these gels maintains a more alkaline pH during sample preparation and typically requires heating only to 70°C for full denaturation, which helps to maintain protein integrity by minimizing cleavage of peptide bonds. sigmaaldrich.com

Table 2: Application of LDS in Modified Gel Systems

| Gel System | Role of LDS | Research Application |

|---|---|---|

| LDS-PAGE (modified Blue Native PAGE) | Anionic detergent for separation. nih.govspringernature.com | High-resolution separation of native membrane protein complexes, such as photosynthetic complexes. nih.gov |

| Bis-Tris Gels | Denaturing agent in the sample buffer. sigmaaldrich.comgenscript.com | Separation of proteins with enhanced stability and band resolution due to the neutral operating pH of the gel system. sigmaaldrich.com |

| Triethanolamine Buffered Systems | Replaces SDS to stabilize pH and prevent protein degradation. serva.de | General protein separation with improved stability during sample preparation and gel run. serva.de |

Protein Solubilization and Denaturation in Research

LDS is an effective anionic detergent for the solubilization and denaturation of a wide range of proteins, a crucial step for their analysis. rpicorp.comfengchengroup.com The fundamental mechanism involves the disruption of non-covalent bonds within the protein structure, which unfolds the protein and provides a consistent negative charge-to-mass ratio. pubcompare.ai This property is essential for achieving separation based on molecular weight in SDS-PAGE and for preparing samples for various analytical techniques. rpicorp.compubcompare.ai

Research has demonstrated the efficacy of LDS in solubilizing challenging proteins, such as membrane proteins. A study on the bacterium Haemophilus influenzae found that using LDS for the solubilization of total proteins led to the detection of several additional protein spots in two-dimensional gels, mainly representing outer membrane proteins, compared to standard solubilization methods. nih.gov

Table 3: Examples of LDS in Protein Solubilization and Denaturation Studies

| Research Area | Protein/Organism | Key Finding |

|---|---|---|

| Membrane Proteomics | Haemophilus influenzae | Solubilization with LDS enabled the detection of additional outer membrane proteins not seen with other methods. nih.gov |

| Enzymology | Aminoacylase (B1246476) | Enzyme inactivation occurred at low LDS concentrations before significant global unfolding, indicating a highly sensitive active site. nih.gov |

| General Electrophoresis | Various Proteins | LDS is used in sample buffers to effectively solubilize and denature proteins for consistent separation in PAGE. rpicorp.compubcompare.aipubcompare.ai |

Interaction with Macromolecules

LDS is instrumental in methodologies designed to study the complex interactions between proteins and other macromolecules, such as other proteins or nucleic acids. Its ability to denature and dissociate complexes under controlled conditions allows for the identification of binding partners.

LDS plays a key role in in vitro assays aimed at understanding protein-protein interactions. In cell-free systems, LDS can be used to disrupt intramolecular bonds, which can mimic cellular signaling events like phosphorylation and facilitate the assembly of protein complexes for study. researchgate.net For example, in a cell-free assay for NADPH oxidase activation, varying concentrations of LDS were used to promote the interaction between different protein components of the enzyme complex. researchgate.net

Furthermore, LDS is a standard component in the sample preparation workflow for identifying protein-protein interactions via mass spectrometry. In protocols that use chemical cross-linking to capture interactions in living cells, the resulting protein complexes are often immunoprecipitated and then eluted. nih.gov These eluates are then mixed with an LDS-containing sample buffer to denature the complexes before they are separated by PAGE. nih.gov The separated proteins can then be excised, digested, and identified by mass spectrometry, revealing the components of the original protein complex. The efficient protein unfolding enabled by LDS is crucial for analyzing protein conformations and interactions that might otherwise be difficult to study. pubcompare.ai

The study of interactions between proteins and nucleic acids (DNA or RNA) often requires stringent conditions to isolate specifically bound complexes while eliminating non-specific associations. LDS is frequently included in lysis and wash buffers for this purpose. In modern techniques like cross-linking and immunoprecipitation (CLIP), which are used to identify the binding sites of RNA-binding proteins, LDS is a key ingredient. oup.com

For instance, the SHIFTR (Selective RNase H-mediated interactome framing for target RNA regions) method, designed to identify proteins bound to specific regions of endogenous RNAs, uses a lysis buffer containing 0.5% LDS to lyse cells and denature proteins while preserving the cross-linked protein-RNA interactions. oup.com Similarly, in protocols designed to study the binding of proteins to RNA:DNA hybrids, an LDS-containing mix is used in the final step to elute the protein-nucleic acid complexes from beads before heating and separation on a gel. nih.gov This ensures the effective release and denaturation of the complexes for subsequent analysis. nih.gov

Membrane Protein Studies and Extraction

Lithium dodecyl sulfate is a powerful anionic detergent utilized in the solubilization and extraction of membrane proteins, which are notoriously difficult to study due to their hydrophobic nature embedded within the lipid bilayer. rpicorp.com Its utility is particularly highlighted in its ability to disrupt the protein-lipid and protein-protein interactions within the membrane, thereby releasing the proteins into a soluble form amenable to further analysis. rpicorp.com

One of the key advantages of LDS over its sodium counterpart (SDS) is its higher solubility at low temperatures. This property is crucial for studies where maintaining the native structure and function of protein complexes is desired. For instance, LDS-polyacrylamide gel electrophoresis (LDS-PAGE) performed at 4°C has been successfully employed to isolate and characterize pigment-protein complexes from photosynthetic membranes of Rhodopseudomonas sphaeroides. nih.gov This technique allowed for the resolution of up to eleven distinct pigment-protein complexes, demonstrating the gentle yet effective solubilizing power of LDS under cold conditions. nih.gov

In a notable study, the treatment of thylakoid membranes with LDS at 4°C led to the characterization of two additional chlorophyll a-protein complexes that were not previously identified. medchemexpress.com This underscores the unique capability of LDS to extract and maintain the integrity of delicate supermolecular structures from biological membranes. The use of LDS in protein extraction buffers facilitates the analysis and characterization of these complex proteins. rpicorp.com It can also be employed to solubilize membrane proteins under non-denaturing conditions, which is invaluable for proteomics studies. toku-e.com

Interaction with Biopolymers (e.g., Chitosan)

The interaction between lithium dodecyl sulfate and biopolymers, particularly the cationic polysaccharide chitosan (B1678972), has been a subject of significant research. This interaction is primarily driven by the electrostatic attraction between the negatively charged sulfate headgroup of the LDS molecule and the positively charged amino groups (-NH3+) on the chitosan backbone in acidic conditions. frontiersin.orgnih.gov

This electrostatic binding leads to the formation of polymer-surfactant complexes that can significantly alter the physicochemical properties of the individual components. cmu.ac.th For example, the formation of chitosan/LDS complexes has been shown to substantially improve the stability of oil-in-water emulsions. cmu.ac.ththaiscience.info In these systems, LDS molecules adsorb onto the oil droplets, and the subsequent addition of chitosan leads to the formation of a protective layer at the oil-water interface, preventing droplet coalescence. cmu.ac.ththaiscience.info

Research has shown that the stability of these emulsions is dependent on the concentrations of both LDS and chitosan, as well as the molecular weight of the chitosan used. cmu.ac.ththaiscience.info In one study, a complex containing 1 mM LDS and 1 g/L of 45 kDa chitosan was identified as providing optimal emulsion stability. cmu.ac.ththaiscience.info The formation of an insoluble chitosan-dodecyl sulfate complex, which is stable at various physiological pH levels, has also been reported. frontiersin.org This complex is formed through the intramolecular interactions of the sulfate groups of the detergent and the amine groups of chitosan. frontiersin.org

Partitioning into Lipid Bilayer Membranes

The interaction of lithium dodecyl sulfate with lipid bilayer membranes is a fundamental process that underpins its function as a solubilizing agent. The partitioning of the dodecyl sulfate anion from the aqueous phase into the membrane is an energetically favorable process, characterized by an exothermic partition enthalpy. nih.govacs.org This is in contrast to many nonionic detergents where the partitioning is typically an endothermic process. nih.gov

The process of partitioning is complex and can be described in several stages. Initially, at low concentrations, LDS monomers insert into the outer leaflet of the lipid bilayer. acs.org This insertion is driven by both hydrophilic interactions between the sulfate headgroup and the lipid headgroups, and hydrophobic interactions between the hydrocarbon tails of the detergent and the lipid acyl chains. acs.org

As the concentration of LDS increases, the partitioning becomes nonlinear due to electrostatic repulsion between the negatively charged dodecyl sulfate ions already incorporated into the membrane and those in the bulk solution near the membrane surface. nih.gov The membrane eventually becomes saturated with the detergent. For sodium dodecyl sulfate, membrane saturation occurs at approximately 0.3 moles of detergent per mole of lipid. nih.gov Complete solubilization of the membrane into mixed micelles occurs at higher detergent-to-lipid ratios. nih.govacs.org Isothermal titration calorimetry and various spectroscopic methods have been instrumental in studying the thermodynamics of this partitioning process. nih.gov

Sample Preparation for Advanced Analytical Techniques

Lithium dodecyl sulfate is a crucial reagent in the preparation of protein samples for a variety of advanced analytical techniques, most notably electrophoresis and mass spectrometry. rpicorp.compubcompare.ai Its primary role is to denature and solubilize proteins, ensuring they are in a suitable state for analysis. pubcompare.aipubcompare.ai

In the context of proteomics, LDS is often a component of lysis buffers, where it facilitates the simultaneous lysis of cells, extraction of proteins, and their denaturation. toku-e.commdpi.com This is particularly advantageous when dealing with microgram quantities of protein from biological samples. mdpi.com For instance, in a study analyzing breast tumor and normal tissues, lysis with LDS followed by 1D SDS-PAGE and in-gel digestion allowed for the identification of a large number of unique protein groups. mdpi.com

LDS sample buffers, typically prepared as a 4x concentrated solution, are mixed with protein samples and heated to ensure complete denaturation and the binding of a uniform negative charge to the proteins. pubcompare.aipubcompare.ai This uniform charge-to-mass ratio is fundamental for the separation of proteins based on their molecular weight during SDS-PAGE. rpicorp.compubcompare.ai The compatibility of LDS with various gel systems, such as Tris-glycine gels, and its utility in preparing samples for mass spectrometry, where it enhances protein solubility and promotes efficient enzymatic digestion, make it a versatile tool in the modern proteomics workflow. rpicorp.compubcompare.ai

Macromolecule Transfer and Blotting Techniques

The unique properties of lithium dodecyl sulfate, particularly its high solubility at low temperatures, have been leveraged to develop novel macromolecule transfer and blotting techniques. A significant application is in a specialized cell-blotting method designed to identify cell adhesion proteins. nih.gov

This technique involves the separation of proteins using LDS-polyacrylamide gel electrophoresis (LDS-PAGE) at a low temperature (4°C), followed by the transfer and immobilization of the separated proteins onto a polyvinylidene difluoride (PVDF) membrane. nih.gov The key advantage of performing the electrophoresis and blotting at a low temperature is the preservation of the native conformation and functional activity of the proteins, which can be denatured by the higher temperatures used in standard SDS-PAGE. nih.gov

In this cell-blotting assay, various cell types are incubated with the PVDF membrane containing the transferred proteins. The specific binding of cells to their corresponding adhesion protein bands on the blot can then be visualized, for example, by staining the adherent cells. nih.gov This method has been successfully used to demonstrate the adhesion of human lymphoid and myeloid progenitor cell lines to various cell adhesion proteins, including plant lectins and extracellular matrix proteins. nih.gov The ability of this electrophoretic and blotting system to facilitate detergent removal and protein renaturation on the membrane is critical for preserving the functional integrity of the adhesion proteins. nih.gov

Interactive Data Table: Properties of Investigated Chitosan/LDS Emulsions

| LDS Concentration (mM) | Chitosan Concentration (g/L) | Chitosan MW (kDa) | Zeta Potential (mV) | Droplet Size | Emulsion Stability |

| 0.05 | - | - | -43.97 | - | - |

| 1 | - | - | -75.30 | - | - |

| 1 | 0.25 | 45 | - | Exceptionally Large | Low |

| 1 | 1 | 45 | - | - | Optimal |

| 0.1 | Various | 45 & 100 | - | - | Not Improved |

Spectroscopic and Advanced Characterization Techniques

Small-Angle Neutron Scattering (SANS) for Micellar Structure Analysis

Small-Angle Neutron Scattering (SANS) is a powerful technique for elucidating the structure and aggregation behavior of lithium dodecyl sulfate (B86663) (LDS) micelles in aqueous solutions. In these solutions, LDS molecules self-assemble into quasi-spherical micelles. SANS studies have determined that in simple aqueous solutions, these micelles have an aggregation number of approximately 90 and a fractional ionization of 18%. journaldephysique.org

The influence of additives on the micellar structure of LDS has been a key area of investigation. For instance, the addition of a macrocyclic cage molecule, CESTO, which complexes with Li+ ions, significantly alters the micellar properties. When CESTO is added in varying molar ratios to LDS solutions, SANS data reveals an increase in the micelle aggregation number and a decrease in ionization. journaldephysique.org This is attributed to the complexation of lithium ions by CESTO, which also leads to a reduction in the hydration number on the micellar surface. journaldephysique.org

A two-layer model for the micellar structure factor, combined with a multicomponent ionic solution theory for the intermicellar structure factor, has been successfully used to fit SANS data. This analysis provides key parameters such as the micellar aggregation number, the effective micellar charge, and the fraction of additives incorporated into the outer layer of the micelle. osti.govacs.org

Table 1: Effect of CESTO on LDS Micellar Properties Determined by SANS journaldephysique.org

| Molar Ratio (CESTO:LDS) | Aggregation Number | Fractional Ionization |

| 0:1 | 90 | 18% |

| 0.5:1 | Increased | Reduced |

| 1:1 | Further Increased | Further Reduced |

Contrast-variation SANS has also been employed to study the influence of salts like lithium chloride (LiCl) on the hydration structure of dodecyl sulfate micelles. nih.gov This technique allows for the extraction of intramicellar radial distributions of water and surfactant molecules, offering a detailed description of how counterion association affects micellization. nih.gov

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is another important technique used to characterize the size and shape of lithium dodecyl sulfate aggregates in solution. SAXS provides information on the electron density fluctuations in a sample, making it well-suited for studying the structure of micelles and other nanoparticles.

Time-resolved SAXS studies, while often focusing on similar surfactants like sodium dodecyl sulfate (SDS), provide a framework for understanding the kinetics of micelle formation and growth. For example, in the emulsion polymerization of methyl methacrylate, SAXS has been used to monitor the evolution of particle diameter in the presence of SDS. acs.orgnih.gov These studies demonstrate that higher surfactant concentrations lead to smaller particle sizes due to micellar nucleation. acs.orgnih.gov The principles and methodologies from these studies are directly applicable to investigating the behavior of lithium dodecyl sulfate under similar conditions.

SAXS and SANS are often used as complementary techniques to gain a comprehensive understanding of micellar structures. researchgate.net While SANS relies on neutron scattering length density differences, SAXS is sensitive to electron density differences, providing a more complete picture of the system.

Electron Paramagnetic Resonance (EPR) Studies of Micelle Hydration

Electron Paramagnetic Resonance (EPR) spectroscopy, using spin probes, is a valuable method for investigating the hydration of lithium dodecyl sulfate (LDS) micelles. acs.org This technique is based on the principle that the hyperfine spacing (A+) in the EPR spectrum of a nitroxide spin probe is sensitive to the polarity of its microenvironment. acs.orgacs.org

By correlating A+ with a polarity index, H(25 °C), which represents the volume fraction of water, the hydration of the micellar surface can be quantified. acs.org Studies comparing LDS and sodium dodecyl sulfate (SDS) micelles have shown that for the same aggregation number, they exhibit similar hydration levels, supporting a geometric model of micelle hydration where the amount of water is determined by the available volume in the polar shell. acs.org As the aggregation number of LDS micelles increases from 50 to 110, the number of water molecules per surfactant molecule decreases from 9.6 to 5.4. acs.org

EPR studies have also provided a means to determine the relative aggregation numbers of LDS micelles with high precision. csun.edu A linear relationship has been established between the hyperfine spacing (A+) and the aggregation number (NA), which is independent of inter-micellar interactions or ionic strength. csun.edu

Time-Resolved Fluorescence Quenching (TRFQ) for Aggregation Number

Time-Resolved Fluorescence Quenching (TRFQ) is a primary technique for determining the aggregation numbers (NA) of lithium dodecyl sulfate (LDS) micelles. acs.orgnih.gov This method involves measuring the fluorescence decay of a probe molecule, such as pyrene, in the presence of a quencher within the micellar system. csun.eduscielo.br

TRFQ studies have shown that the aggregation numbers of LDS micelles grow with the concentration of lithium ions in the aqueous phase. acs.org The growth follows an empirical power-law formula, similar to that observed for sodium dodecyl sulfate (SDS) micelles, although the rate of growth for LDS is slower. acs.org At the critical micelle concentration (cmc) without added salt, both LDS and SDS micelles have similar aggregation numbers. acs.org

The combination of TRFQ and EPR provides a comprehensive picture of micellar properties, with TRFQ yielding the aggregation number and EPR providing insights into the hydration of the micellar surface. acs.orgcsun.edu

Table 2: Aggregation Number Growth Parameters for LDS Micelles from TRFQ acs.org

| Parameter | Value |

| κ₂ | 112 ± 2 |

| γ | 0.180 ± 0.005 |

| Based on the equation NA = κ₂([Li⁺]aq)γ |

Vibrational Sum-Frequency Generation (SFG) for Interfacial Structure

Vibrational Sum-Frequency Generation (SFG) is a surface-specific nonlinear optical spectroscopy that provides detailed information about the structure and orientation of molecules at interfaces. mdpi.comscispace.comdntb.gov.ua For lithium dodecyl sulfate (LDS), SFG has been used to investigate the influence of the lithium cation on the structure of the dodecyl sulfate anion at the air-water interface. mdpi.com

SFG studies focus on the vibrational modes of the surfactant headgroup, particularly the symmetric S-O stretching vibrations. mdpi.com The frequency of this vibration is sensitive to the local electric field at the interface. For LDS, the resonance frequency of the S-O stretch shifts from approximately 1055 cm⁻¹ to 1063 cm⁻¹ as the surface excess of the surfactant increases. mdpi.comnih.gov This shift is attributed to the vibrational Stark effect within the electric double layer at the interface. mdpi.com

By analyzing the SFG spectra of the O-H stretching bands of interfacial water molecules, the degree of dissociation between the surfactant headgroup and the counterion can be calculated. For LDS, the degree of dissociation was found to be 12.0%. mdpi.comnih.gov

Table 3: SFG Vibrational Frequencies for Dodecyl Sulfate at the Air-Water Interface mdpi.comnih.gov

| Cation | S-O Stretching Frequency Range (cm⁻¹) |

| Li⁺ | 1055 - 1063 |

| Na⁺ | 1055 - 1063 |

| Cs⁺ | ~1063 (constant) |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a versatile technique for identifying functional groups and studying molecular interactions in a variety of systems, including those containing lithium dodecyl sulfate (LDS). frontiersin.orgnih.gov While specific detailed studies on pure LDS using FTIR are less common in the provided context, the principles are well-established from studies on similar surfactants and lithium-containing systems.

FTIR can be used to probe the vibrational modes of the dodecyl sulfate molecule, including the C-H stretching of the alkyl chain and the S-O stretching of the sulfate headgroup. acs.org Changes in the position and shape of these bands can provide information about conformational changes, intermolecular interactions, and the local environment of the surfactant molecules. frontiersin.org

In the context of mixed surfactant systems and interactions with surfaces, Attenuated Total Reflection-FTIR (ATR-FTIR) has been used to identify the structures of adsorbed surfactant layers. acs.org For LDS, FTIR could be employed to study its adsorption on various substrates or its interaction with other molecules in mixed systems.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a widely used technique for the characterization of micellar systems, including those of lithium dodecyl sulfate (LDS). It is often used to determine the critical micelle concentration (CMC) and to study the solubilization of hydrophobic molecules within the micelles. conicet.gov.aracs.org

The solubilization of a probe molecule, which exhibits a change in its UV-Vis spectrum upon moving from a polar aqueous environment to the nonpolar micellar core, can be monitored as a function of surfactant concentration. The point at which a significant change in the spectrum occurs corresponds to the CMC.

In studies of mixed surfactant systems, UV-Visible spectrophotometry, in conjunction with molecular probes, has been used to determine the CMC of the mixtures. conicet.gov.ar For dodecyl sulfate micelles, UV-Vis spectrophotometry has been employed to measure their capacity to solubilize molecules like pyrene, and how this is affected by electrolyte conditions. acs.org

Conductometric and Tensiometric Studies